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For Researchers, Scientists, and Drug Development Professionals

Introduction
Isopropyl myristate (IPM) is a synthetic ester of isopropanol and myristic acid, widely

recognized for its use in topical and transdermal formulations as an emollient and penetration

enhancer.[1][2] Its utility extends to parenteral drug delivery, where it can serve as a non-

aqueous vehicle for intramuscular (IM) and subcutaneous (SC) injections. This document

provides detailed application notes and protocols for the use of IPM as a vehicle in parenteral

formulations, addressing its physicochemical properties, biocompatibility, formulation

development, sterilization, and quality control testing.

IPM offers several advantages as a parenteral vehicle, including its chemical stability,

resistance to rancidity, and good solvent properties for various lipophilic drugs.[3] Studies have

indicated its low irritability and toxicity when administered parenterally in moderate amounts,

comparing favorably with other oily vehicles like sesame oil.[3]

Physicochemical Properties of Isopropyl Myristate
A thorough understanding of the physicochemical properties of Isopropyl Myristate (IPM) is

fundamental for its effective use as a parenteral vehicle. These properties influence formulation

development, stability, and in vivo performance.
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IPM is a clear, colorless, and practically odorless oily liquid with low viscosity.[4] It is composed

of esters of propan-2-ol and saturated high-molecular-weight fatty acids, primarily myristic acid.

Quantitative Data Summary
The following tables summarize key quantitative data for IPM relevant to its use in parenteral

formulations.

Table 1: Physical and Chemical Properties of Isopropyl Myristate

Property Value Reference

Molecular Formula C₁₇H₃₄O₂

Molecular Weight 270.45 g/mol

Density 0.85 g/mL at 25 °C

Boiling Point 193 °C at 20 mmHg

Melting Point ~3 °C

Viscosity 4.8 cP at 25 °C

Refractive Index 1.434 at 20 °C

Water Solubility Immiscible

LogP 7.71

Table 2: Solubility of Selected Drugs in Isopropyl Myristate-Based Systems
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Drug Drug Class Solubility
System
Description

Reference

Progesterone Steroid Hormone

Increased up to

3300-fold

compared to

water

IPM-based

microemulsion

Indomethacin NSAID

Increased up to

500-fold

compared to

water

IPM-based

microemulsion

Ibuprofen NSAID >16% w/w Pure IPM

Naproxen NSAID

Permeability of

36.2 x 10⁻⁴ cm

h⁻¹ (through

shed snake skin)

Pure IPM

Table 3: Toxicological Data for Isopropyl Myristate

Test Species Route Value Reference

Acute Oral LD50 Rat Oral > 16 mL/kg

Acute Oral LD50 Mouse Oral 49.7 mL/kg

Biocompatibility and Safety
IPM is generally considered to have a favorable biocompatibility profile for parenteral

administration. Studies have shown it to have a very low degree of irritability and no sensitizing

propensities in animals following parenteral administration. It is reported to be non-toxic to

animals and well-tolerated following injections of moderate amounts. When mixed with peanut

oil (25% IPM), it produced only minor local damage in rats, dogs, and monkeys after repeated

injections.
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This section provides detailed methodologies for key experiments related to the evaluation of

IPM as a parenteral vehicle.

Protocol for Preparation of an Isopropyl Myristate-Based
Intramuscular Injection
This protocol describes the preparation of a sterile, sustained-release intramuscular injection of

a model lipophilic drug using IPM as the vehicle.

Materials:

Active Pharmaceutical Ingredient (API) - lipophilic drug

Isopropyl Myristate (IPM), sterile

Benzyl Benzoate (co-solvent, optional)

Benzyl Alcohol (preservative, optional)

Sterile vials and stoppers

Syringes and needles

Sterile filtration unit (0.22 µm)

Dry heat oven

Laminar airflow hood

Procedure:

Vehicle Preparation:

If co-solvents or preservatives are used, accurately weigh and mix the required amounts

of IPM, Benzyl Benzoate, and Benzyl Alcohol in a sterile container within a laminar airflow

hood.

Stir the mixture until a homogenous solution is formed.
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Drug Dissolution:

Accurately weigh the required amount of the API.

Gradually add the API to the vehicle mixture while stirring continuously until the drug is

completely dissolved. Gentle warming may be applied if necessary to facilitate dissolution,

but care must be taken to avoid drug degradation.

Sterile Filtration:

Aseptically filter the drug solution through a sterile 0.22 µm filter into a sterile receiving

vessel inside the laminar airflow hood.

Filling and Sealing:

Aseptically fill the sterile solution into pre-sterilized vials.

Aseptically place and secure sterile stoppers onto the vials.

Crimp the vials with aluminum seals.

Terminal Sterilization (if applicable and API is heat-stable):

If the final product is heat-stable, perform terminal sterilization using dry heat. A typical

cycle is 160°C for 2 hours. Validation of the sterilization cycle for the specific formulation is

crucial.

Protocol for In Vivo Biocompatibility Testing: Local
Effects after Implantation (based on ISO 10993-6)
This protocol outlines a method to assess the local tissue response to IPM following

implantation.

Objective: To evaluate the local inflammatory and cellular response to IPM when implanted in

muscle tissue.

Materials:
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Sterile Isopropyl Myristate

Negative control material (e.g., USP High-Density Polyethylene)

Positive control material (optional, depending on the study design)

Test animals (e.g., rabbits or rats)

Sterile surgical instruments

Sutures

Histological processing reagents and equipment

Procedure:

Test Sample Preparation:

Aseptically load sterile IPM into sterile, open-ended cylindrical tubes (e.g., silicone or

polyethylene).

Animal Model and Implantation:

Under anesthesia, make small incisions in the paravertebral muscles of the test animals.

Create small pockets in the muscle tissue by blunt dissection.

Implant the IPM-filled tubes and the negative control material into separate muscle

pockets.

Suture the incisions.

Observation Periods:

Observe the animals for clinical signs of toxicity or irritation at regular intervals.

Typical implantation periods are 1, 4, and 12 weeks.

Macroscopic and Microscopic Evaluation:
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At the end of each observation period, euthanize the animals and carefully excise the

implantation sites.

Macroscopically evaluate the tissue for signs of inflammation, encapsulation, hemorrhage,

and necrosis.

Process the tissue samples for histopathological examination.

A pathologist should evaluate the microscopic slides for cellular responses, including the

presence of inflammatory cells (neutrophils, lymphocytes, plasma cells, macrophages),

fibrosis, and tissue degeneration.

Compare the tissue response of the IPM implant sites to that of the negative control.

Protocol for In Vivo Biocompatibility Testing: Systemic
Toxicity (based on ISO 10993-11)
This protocol provides a framework for assessing the potential systemic toxic effects of IPM.

Objective: To determine if IPM causes any adverse systemic reactions following parenteral

administration.

Materials:

Sterile Isopropyl Myristate

Control vehicle (e.g., saline or the vehicle of a clinically established product)

Test animals (e.g., mice or rats)

Syringes and needles

Equipment for clinical observations, blood collection, and necropsy.

Procedure:

Dosing and Administration:
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Divide the animals into test and control groups.

Administer a single or repeated dose of sterile IPM to the test group via the intended

parenteral route (e.g., intramuscular or subcutaneous).

Administer the control vehicle to the control group. The dose volume should be based on

the intended human dose and scaled appropriately.

Clinical Observations:

Observe the animals daily for any signs of systemic toxicity, including changes in behavior,

appearance, body weight, and food/water consumption.

Hematology and Clinical Chemistry:

Collect blood samples at specified time points (e.g., before the study and at termination)

for hematology and clinical chemistry analysis to assess organ function.

Necropsy and Histopathology:

At the end of the study period (e.g., 14 or 28 days for subacute studies), euthanize the

animals and perform a gross necropsy of all major organs.

Collect and preserve major organs for histopathological examination to identify any

microscopic changes.

Data Analysis:

Compare the findings from the IPM-treated group with the control group to determine if

there are any statistically significant differences in the observed parameters.

Protocol for Sterilization and Quality Control of IPM-
Based Parenteral Formulations
4.4.1. Sterilization Protocol: Dry Heat

Dry heat sterilization is a suitable method for oily vehicles like IPM.
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Procedure:

Fill the IPM or the final drug-in-IPM formulation into suitable glass vials.

Place the vials in a validated dry heat oven.

Run the sterilization cycle. A typical cycle is 160°C for a minimum of 2 hours or 170°C for a

minimum of 1 hour. The specific time and temperature should be validated for the particular

product and load configuration to ensure a sufficient sterility assurance level.

After the cycle is complete, allow the vials to cool to room temperature before handling.

4.4.2. Quality Control Testing

a) Sterility Testing:

Perform sterility testing according to USP <71> or Ph. Eur. 2.6.1.

Due to the oily nature of the vehicle, membrane filtration is the preferred method. The

sample may need to be diluted with a sterile, compatible fluid (like sterile IPM itself) to

facilitate filtration.

b) Pyrogen/Endotoxin Testing:

For oil-based injections, the rabbit pyrogen test (USP <151>) has traditionally been used.

The Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins may be challenging due to

the immiscibility of oil with the aqueous LAL reagent. However, methods involving extraction

of endotoxins from the oil phase into a pyrogen-free aqueous solution have been developed.

The Monocyte Activation Test (MAT) is an in vitro alternative that can be used for pyrogen

testing of lipidic parenterals.

c) Particulate Matter Testing:

Perform particulate matter testing according to USP <788> for injectable emulsions. The

formulation should be visually inspected for any foreign particles.
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d) Assay and Impurity Analysis:

Develop and validate an analytical method (e.g., HPLC) to determine the concentration of

the active drug and to detect any potential degradation products.
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Caption: Experimental workflow for developing an IPM-based parenteral formulation.
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Caption: Logical pathway for biocompatibility assessment of an IPM parenteral vehicle.
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Caption: Key properties and applications of IPM in parenteral formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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